molecular formula C7H14N2O B1361583 Cyclohexanecarbohydrazide CAS No. 38941-47-8

Cyclohexanecarbohydrazide

Cat. No. B1361583
CAS RN: 38941-47-8
M. Wt: 142.2 g/mol
InChI Key: HUYREUUJFLHEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarbohydrazide is a compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 g/mol . The IUPAC name for this compound is cyclohexanecarbohydrazide .


Molecular Structure Analysis

The InChI code for Cyclohexanecarbohydrazide is InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) . The Canonical SMILES representation is C1CCC(CC1)C(=O)NN .


Physical And Chemical Properties Analysis

Cyclohexanecarbohydrazide has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 142.110613074 g/mol and the monoisotopic mass is also 142.110613074 g/mol . The topological polar surface area is 55.1 Ų and it has a heavy atom count of 10 .

Relevant Papers I found a paper titled “Chemistry and heterocyclization of carbohydrazides” that might be relevant . This paper discusses the synthesis of carbohydrazide derivatives and their applications in the synthesis of important heterocyclic compounds .

Scientific Research Applications

1. Membrane-bound Polyribosomes Study

Cycloheximide, closely related to cyclohexanecarbohydrazide, has been studied for its effects on messenger RNA in membrane-bound and free polyribosomes. It was found to not affect the transport of messenger RNA from nucleus to cytoplasm but inhibits the attachment of newly-synthesized messenger RNA to membranes, impacting the concentration of messenger RNA in small polyribosome structures (Rosbash, 1972).

2. Behavioral and Neurological Study in Mice

Research on cyclohexane, a similar compound, has revealed its effects on motor behavior, spatial memory, and reactive gliosis in the hippocampus of adult mice. Although cyclohexane is different from cyclohexanecarbohydrazide, the study's insights into neurological effects and behavioral alterations provide a context for understanding similar compounds (Campos-Ordonez et al., 2015).

3. Industrial Solvent and Health Impact

Cyclohexane, also related to cyclohexanecarbohydrazide, has been studied for its use as an industrial solvent. It's used in products like paint thinners and adhesives, with research investigating its effects on human health, particularly concerning neurological functions and potential neurotoxicity (Campos-Ordonez & González-Pérez, 2016).

4. Environmental Application

Cyclohexane has been explored for its environmental applications, particularly in the degradation of recalcitrant compounds. For example, a cyclohexane-degrading consortium was obtained from oil-contaminated soil, showcasing the potential of such compounds in bioremediation and hydrocarbon degradation. This research provides insights into how cyclohexanecarbohydrazide and similar compounds might be used in environmental cleanup efforts (Lee & Cho, 2008).

5. Chemical Industry Applications

Cyclohexane and its derivatives are used in the chemical industry for various purposes, including the selective hydrogenation of phenol to cyclohexanone, a process important for the manufacture of polyamides. This demonstrates the potential utility of cyclohexanecarbohydrazide in chemical synthesis and industrial processes (Wang et al., 2011).

6. Medical Research Applications

Research on cycloheximide, which shares structural similarities with cyclohexanecarbohydrazide, has demonstrated its potential in medical research, particularly in understanding cellular processes such as apoptosis and protein synthesis. Its use in various models has provided valuable insights into the mechanisms of cell death and survival, which could be relevant for understanding the biological activities of cyclohexanecarbohydrazide (Mattson & Furukawa, 2004).

properties

IUPAC Name

cyclohexanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYREUUJFLHEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286460
Record name Cyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarbohydrazide

CAS RN

38941-47-8
Record name Cyclohexanecarbohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38941-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38941-47-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexanecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl cyclohexane carboxylate (12 g, 83.9 mmol) in MeOH (50 mL) was added hydrazine (5.3 mL, 1.67 mol). The reaction mixture was heated at 65° C. overnight. The reaction mixture was cooled to room temperature and the resultant solid was collected by filtration and was dried in vacuo to give 4.0 g of cyclohexanecarboxylic acid hydrazide.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

28 Grams of methyl cyclohexylcarboxylate and 15 g of 85%-NH2NH2.H2O were dissolved in 50 ml of isopropyl alcohol, and the solution was refluxed by heating for 10 hours. The reaction mixture was concentrated, and the crystals precipitated by adding water were collected by filtration, then the crystals were washed with water, then recrystallized from water to yield 20 g of cyclohexanecarbohydrazide in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

First, 5.0 g of methyl cyclohexanecarboxylate and 50 mL of ethanol were put in a 100 mL three-neck flask, and stirred. Then, 5 mL of hydrazine monohydrate was added to this mixed solution, and heated and stirred at 80° C. for 9 hours to be reacted. The reaction mixture was added to 100 mL of water, and a white solid was precipitated. Ethyl acetate was added to this suspension, whereby an organic layer and an aqueous layer were separated. The resulting organic layer was washed with saturated saline, and then anhydrous magnesium sulfate was added to the organic layer for drying. The resulting mixture was subjected to gravity filtration, and the filtrate was concentrated, so that cyclohexanohydrazide was prepared (a white solid, yield: 58%). The synthetic scheme of Step 1 is shown by (a-3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarbohydrazide
Reactant of Route 3
Reactant of Route 3
Cyclohexanecarbohydrazide
Reactant of Route 4
Cyclohexanecarbohydrazide
Reactant of Route 5
Cyclohexanecarbohydrazide
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarbohydrazide

Citations

For This Compound
48
Citations
G Venkatasatyanarayana, VL Rao, E Laxminarayana… - 2016 - nopr.niscpr.res.in
Encouraged by the various biological activities associated with hydrazone derivatives, the present paper describes the synthesis, characterization and antimicrobial evaluation of (E)-4-(…
Number of citations: 9 nopr.niscpr.res.in
G Venkatasatyanarayana, VL Rao… - Asian Journal of …, 2015 - academia.edu
… Antibacterial activity of the newly synthesized 4-(4chlorophenyl)cyclohexanecarbohydrazide derivatives was evaluated by measuring the zone of growth inhibition against the test …
Number of citations: 2 www.academia.edu
ER Nurieva, YV Myasoedova, LR Garifullina… - 2021 - elibrary.ru
… )hydrazinylidene]ethyl} cyclobutyl]ethylidene}cyclohexanecarbohydrazide 4 and N-{(2E)-1-[(… ] propan-2-ylidene}- cyclohexanecarbohydrazide 7, respectively. The highest yields of the …
Number of citations: 0 elibrary.ru
GÁB Bernáth, F Miklós, GÉZ Stájer… - Journal of …, 1998 - Wiley Online Library
… From the reaction of cis‐2‐amino‐1‐cyclohexanecarbohydrazide 4a with 2a, three isomeric partially saturated 8H‐phthalazino[1,2‐b]quinazolin‐8‐ones 7a‐c were formed. The reaction …
Number of citations: 12 onlinelibrary.wiley.com
JL Gajera, JK Sutariya, R Rakesh Gothwal… - World Scientific …, 2021 - bibliotekanauki.pl
In this study, we report the synthesis of 2,5-substituted 1,3,4-oxadiazole derivatives using condensation of cyclohexanecarbohydrazide derivatives and carbon disulfide. In present study…
Number of citations: 1 bibliotekanauki.pl
BF Hoskins, IAS McDonald - Australian journal of chemistry, 1984 - CSIRO Publishing
… are the first reported structural analyses of binuclear complexes incorporating the quinquedentate ligand L3-, which is derived from the condensation of cyclohexanecarbohydrazide …
Number of citations: 9 www.publish.csiro.au
TFD Silva, W Bispo Junior, MS Alexandre-Moreira… - Molecules, 2015 - mdpi.com
The N-acylhydrazone (NAH) moiety is considered a privileged structure, being present in many compounds with diverse pharmacological activities. Among the activities attributed to …
Number of citations: 46 www.mdpi.com
HL Yan, ZM Zong, ZK Li, J Kong, XY Wei - Fuel Processing Technology, 2016 - Elsevier
Understanding the chemical composition of organic nitrogen compounds (ONCs) in biomass and its derived liquids is important because of their negative impacts on the environment …
Number of citations: 6 www.sciencedirect.com
YV Myasoedova, ER Nurieva, LR Garifullina… - Russian Journal of …, 2021 - Springer
… acid hydrazides toward peroxide products of ozonolysis of non-1-ene in different solvents has shown preferential formation of octanal acylhydrazone from cyclohexanecarbohydrazide …
Number of citations: 4 link.springer.com
P Sohar, Z Bocskei, D Menyhard
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.